1,1'-Diethyl-1H,1'H-2,2'-biimidazole

説明

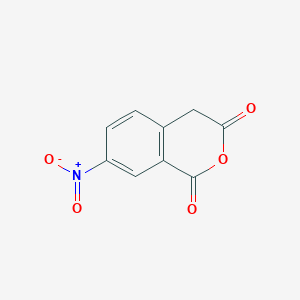

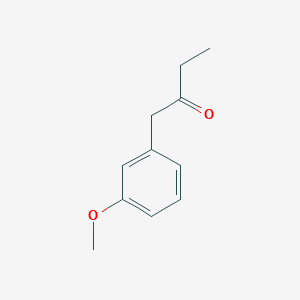

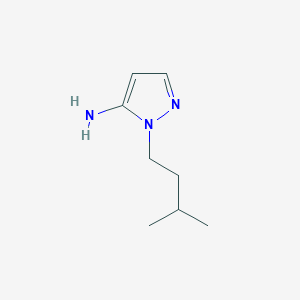

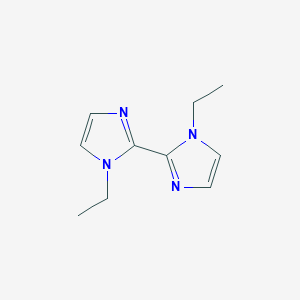

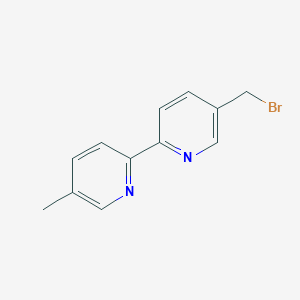

“1,1’-Diethyl-1H,1’H-2,2’-biimidazole” is a chemical compound with the molecular formula C10H14N4 . It is a derivative of biimidazole, which is a class of compounds that contain two imidazole rings .

Synthesis Analysis

The synthesis of “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” can be achieved through various methods. One method involves the alkylation of a disodium derivative of 1H,1’H-2,2’-biimidazole with alkyl halides . The reaction conditions vary depending on the specific method used .Molecular Structure Analysis

The molecular structure of “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” consists of two imidazole rings connected by a single bond, with each ring having an ethyl group attached .Chemical Reactions Analysis

The chemical reactions involving “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” are diverse and depend on the specific conditions and reactants used. For instance, it can undergo reactions with sodium 5-methyl-2-pyridonate and copper (I) chloride in para-xylene at 140℃ for 20 hours .科学的研究の応用

Synthesis and Biological Activity

Anticancer and DNA Binding

Compounds containing benzimidazole moieties, such as 1,1'-Diethyl-1H,1'H-2,2'-biimidazole derivatives, have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects against cancer cell lines. For instance, Schiff base copper(II) complexes with benzimidazole ligands demonstrated substantial in vitro cytotoxicity against human lung, breast, and cervical cancer cells. These complexes bind to DNA through an intercalative mode, indicating potential applications in cancer therapy (Paul et al., 2015).

Coordination Chemistry and Potential Biological Applications

Novel 1H-benzimidazol-2-ylmethyl diethyl phosphate ligands have been synthesized, showcasing their coordinating properties with Cu(II), Co(II), and Zn(II). These compounds, due to their expected biological properties, provide insights into the design of benzimidazole-based drugs and bioactive molecules (Kufelnicki et al., 2013).

Antimicrobial and Antifungal Applications

Antifilarial and Antineoplastic Agents

Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized, showing significant antifilarial activity against various worms and in vivo antineoplastic activity, highlighting their potential as antifilarial and anticancer agents (Ram et al., 1992).

Antibacterial and Antifungal Properties

Various 1H-benzimidazole derivatives have demonstrated potent antimicrobial activities. For instance, compounds bearing benzimidazole, benzoxazole, and benzothiazole derivatives showed significant in vitro antibacterial and antifungal activities, offering potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).

Theoretical Studies and Applications

- Corrosion Inhibition: Theoretical studies on benzimidazole and its derivatives, including 1,1'-Diethyl-1H,1'H-2,2'-biimidazole, have explored their potential as corrosion inhibitors for metals. Density Functional Theory (DFT) calculations suggest their effectiveness in protecting metals from corrosion, which is essential for industrial applications (Obot & Obi-Egbedi, 2010).

将来の方向性

The future directions for “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” could involve further exploration of its chemical properties and potential applications. For instance, its derivatives could be investigated for their potential as selective extractants for recovery of metals from primary and secondary raw materials in hydrometallurgical processes .

特性

IUPAC Name |

1-ethyl-2-(1-ethylimidazol-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-3-13-7-5-11-9(13)10-12-6-8-14(10)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTVHGIPJBZJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2=NC=CN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467216 | |

| Record name | 1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |

CAS RN |

37572-50-2 | |

| Record name | 1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)